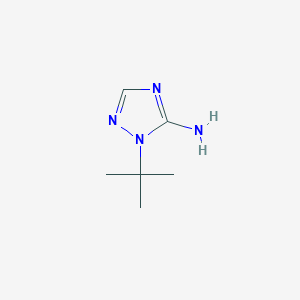

1-tert-butyl-1H-1,2,4-triazol-5-amine

CAS No.: 1247143-86-7

Cat. No.: VC2705793

Molecular Formula: C6H12N4

Molecular Weight: 140.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1247143-86-7 |

|---|---|

| Molecular Formula | C6H12N4 |

| Molecular Weight | 140.19 g/mol |

| IUPAC Name | 2-tert-butyl-1,2,4-triazol-3-amine |

| Standard InChI | InChI=1S/C6H12N4/c1-6(2,3)10-5(7)8-4-9-10/h4H,1-3H3,(H2,7,8,9) |

| Standard InChI Key | CTVKXSFYBWIMAL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)N1C(=NC=N1)N |

| Canonical SMILES | CC(C)(C)N1C(=NC=N1)N |

Introduction

Structural Characteristics and Physical Properties

Chemical Structure and Basic Properties

1-tert-butyl-1H-1,2,4-triazol-5-amine belongs to the triazole family of heterocyclic compounds. It features a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4, with an amino group attached at position 5 and a tert-butyl group at position 1. This specific arrangement of nitrogen atoms and functional groups gives the compound its characteristic chemical properties and reactivity patterns.

| Property | Value |

|---|---|

| CAS Number | 1247143-86-7 |

| Molecular Formula | C₆H₁₂N₄ |

| Molecular Weight | 140.19 g/mol |

| Appearance | Not specified in literature |

| IUPAC Name | 1-tert-butyl-1H-1,2,4-triazol-5-amine |

The tert-butyl group attached to the triazole ring enhances the compound's stability and lipophilicity, making it valuable for various applications in chemistry and pharmaceutical research. The presence of the amino group at position 5 contributes to its ability to participate in numerous chemical reactions, particularly as a nucleophile in substitution and addition reactions.

Synthesis Methods

Laboratory Synthesis Procedures

1-tert-butyl-1H-1,2,4-triazol-5-amine can be synthesized through various routes in laboratory settings. One common approach involves the reaction of pivalic acid (also known as trimethylacetic acid) with thiourea to form an intermediate, which then undergoes heterocyclization with hydrazine hydrate to yield the desired product. This multi-step process allows for the controlled formation of the triazole ring with specific substitution patterns.

The synthesis generally follows this reaction pathway:

-

Reaction of pivalic acid with thiourea to form a thiourea derivative

-

Heterocyclization with hydrazine hydrate to form the triazole ring

-

Purification and isolation of the final product

Alternative synthetic routes may involve the use of protected amine groups or different starting materials depending on the desired purity, yield, or scale of production. The selection of appropriate reaction conditions, including temperature, solvent, and catalysts, is crucial for optimizing the synthesis of 1-tert-butyl-1H-1,2,4-triazol-5-amine.

Industrial Production

For industrial-scale production, the synthesis of 1-tert-butyl-1H-1,2,4-triazol-5-amine typically involves optimized conditions to ensure efficiency, consistency, and cost-effectiveness. The industrial methods may differ from laboratory-scale procedures in terms of:

-

Reaction scale and equipment

-

Solvent selection and recycling

-

Catalysts and reaction accelerators

-

Purification techniques and quality control

-

Safety measures for handling larger quantities of reagents

While specific details of industrial production methods are often proprietary, the general principles of triazole synthesis apply, with modifications to enhance yield and reduce production costs.

Chemical Reactivity and Reactions

The chemical reactivity of 1-tert-butyl-1H-1,2,4-triazol-5-amine is largely determined by its structural features, particularly the triazole ring and the amino group. Several types of reactions are characteristic of this compound:

-

Nucleophilic substitutions involving the amino group

-

Electrophilic substitutions on the triazole ring

-

Complexation with metals, particularly through nitrogen atoms

-

Hydrogen bonding interactions important for biological applications

-

Functionalization to create more complex molecules

Applications in Research and Industry

Pharmaceutical Applications

One of the most significant applications of 1-tert-butyl-1H-1,2,4-triazol-5-amine is in pharmaceutical research and development. Related 1,2,4-triazol-5-amine derivatives have shown potential as covalent inhibitors in biological systems, particularly as selective inhibitors of blood coagulation factors .

Research has demonstrated that amide-functionalized acylated 1,2,4-triazol-5-amines can selectively inhibit blood coagulation factor XIIa and thrombin with high efficacy . For instance, some quinoxaline-derived aminotriazoles bearing N-butylamide moieties have been shown to inhibit FXIIa with IC₅₀ values as low as 28 nM, while N-phenylamide-derived aminotriazoles can inhibit thrombin with IC₅₀ values of approximately 41 nM .

These compounds have demonstrated anticoagulant properties primarily affecting the intrinsic blood coagulation pathway, which is associated with thrombosis but has minimal impact on hemostasis . This selective activity makes them promising candidates for the development of safer and more efficient antithrombotic agents.

Role as a Building Block

1-tert-butyl-1H-1,2,4-triazol-5-amine serves as a versatile building block for the synthesis of more complex molecules . Its utility in this regard stems from:

-

The presence of reactive functional groups (particularly the amino group)

-

The stable triazole core that can impart specific properties to final products

-

The lipophilic tert-butyl group that can enhance membrane permeability of derived compounds

This compound is frequently used in the development of:

-

Pharmaceutical intermediates for drug candidates

-

Agrochemical precursors

-

Specialized materials with specific physical or chemical properties

-

Ligands for metal complexation in catalysis applications

Industrial Applications

Beyond pharmaceutical research, 1-tert-butyl-1H-1,2,4-triazol-5-amine finds applications in various industrial contexts:

-

As a ligand in catalysis, where its nitrogen-rich structure enables effective metal coordination

-

In the development of new materials with specialized properties

-

As an intermediate in the production of agrochemicals, particularly fungicides

-

In analytical chemistry applications, including as standards for chromatographic analyses

| Compound | Experimental Activity (pBA) | Predicted Activity (pBA) | Residual | Leverage |

|---|---|---|---|---|

| 1-allyl-5-(allylthio)-3-(tert-butyl)-1H-1,2,4-triazole | 5.2717 | 7.6208 | -2.3491 | 0.3163 |

This data from related compounds suggests that triazoles with tert-butyl substitution can exhibit significant biological activity, though the specific activity of 1-tert-butyl-1H-1,2,4-triazol-5-amine may differ due to its distinct structural features .

Comparative Analysis with Related Compounds

Structural Analogues

1-tert-butyl-1H-1,2,4-triazol-5-amine belongs to a broader family of triazole compounds, each with unique properties and applications. Comparing it with structurally related compounds provides insights into structure-property relationships and potential applications.

These structural differences, though subtle, can significantly affect the compounds' chemical reactivity, biological activity, and potential applications. For instance, the arrangement of nitrogen atoms in the heterocyclic ring influences the electron distribution, which in turn affects the compound's ability to interact with biological targets or participate in specific chemical reactions.

Functionalized Derivatives

Various functionalized derivatives of 1-tert-butyl-1H-1,2,4-triazol-5-amine have been synthesized and studied, particularly those with modifications to the amino group. These derivatives often exhibit enhanced or altered properties compared to the parent compound.

Current Research Trends and Future Perspectives

Research on 1-tert-butyl-1H-1,2,4-triazol-5-amine and related compounds continues to evolve, with several emerging trends and potential future directions:

-

Development of more efficient and environmentally friendly synthesis methods

-

Exploration of novel applications in medicinal chemistry

-

Investigation of structure-activity relationships to optimize biological activities

-

Utilization in novel materials science applications

-

Computational studies to predict properties and activities

The versatility of 1-tert-butyl-1H-1,2,4-triazol-5-amine as a building block, combined with its unique structural features, suggests that it will continue to be a compound of interest in various research fields. Advances in synthetic methodologies, computational modeling, and biological screening techniques are likely to expand our understanding of this compound and its potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume